molecular formula C14H10F2O2 B1436629 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid CAS No. 886363-33-3

2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No. B1436629
M. Wt: 248.22 g/mol
InChI Key: NIKJTQMWFFYBAM-UHFFFAOYSA-N
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Description

“2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 .


Molecular Structure Analysis

The InChI code for “2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid” is 1S/C14H10F2O2/c15-12-5-4-11(8-13(12)16)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

One of the primary applications of derivatives similar to 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is in the synthesis of compounds with various physical and chemical properties. For instance, Salionov (2015) investigated esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, focusing on their physical-chemical properties and acute toxicity. Such compounds showed potential in analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities and could be intermediates for synthesizing other complex structures (Salionov, 2015).

Applications in Polymer Production and Electrochemical Properties

Research by Zhang et al. (2016) explored the electropolymerization of derivatives similar to 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid and their application in electrochromic materials. They discovered that these compounds could be electrosynthesized easily and displayed significant electroactivity and redox stability, making them suitable for electrochromic applications (Zhang et al., 2016).

Crystallographic Studies

Kim and Park (1996) conducted crystallographic studies on diflunisal, a compound structurally similar to 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. Their research provided insights into the molecular arrangement and stability of such compounds, which can be pivotal for understanding their behavior in various applications (Kim & Park, 1996).

Conducting Polymers and Electrochemical Sensors

Cha et al. (2003) utilized poly(thiophen-3-yl-acetic acid) derivatives, akin to 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, for developing electrochemical hybridization sensors. They demonstrated the potential of these compounds in creating sensitive and efficient biosensors (Cha et al., 2003).

Novel Derivatives for Pharmaceutical Use

Kwong et al. (2017) synthesized novel biphenyl ester derivatives, which share a similar biphenyl structure with 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. Their research focused on the potential pharmaceutical applications of these compounds, particularly as tyrosinase inhibitors (Kwong et al., 2017).

Safety And Hazards

The safety data sheet for “2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-[2-(3,4-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-5-10(7-13(12)16)11-4-2-1-3-9(11)8-14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKJTQMWFFYBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654128
Record name (3',4'-Difluoro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

CAS RN

886363-33-3
Record name (3',4'-Difluoro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Laha, U Gulati, Saima, T Schulte… - The Journal of Organic …, 2022 - ACS Publications
A simple approach for the intramolecular aroylation of electron-rich arenes under mild conditions has been developed. A pH-controlled polarity umpolung strategy can be used to …
Number of citations: 3 pubs.acs.org

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